2-噻吩甲醇,5-(二氟甲基)-

描述

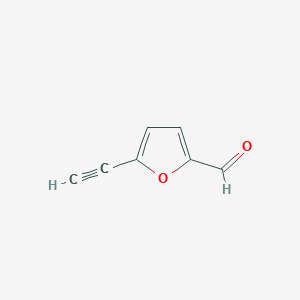

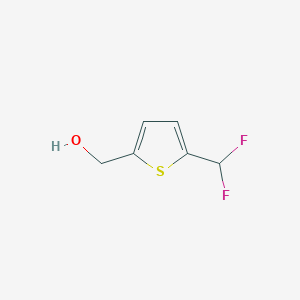

2-Thiophenemethanol is a heterocyclic compound with the molecular formula C5H6OS and a molecular weight of 114.166 . It is also known by other names such as 2-Hydroxymethylthiophene, 2-Thiophenecarbinol, Thiophene-2-methanol, 2-Thenyl alcohol, and Thiophene, 2-(hydroxymethyl)- .

Molecular Structure Analysis

The molecular structure of 2-Thiophenemethanol is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

2-Thiophenemethanol has a melting point of 0°C, a boiling point of 207°C, and a density of 1.205 g/mL at 25°C . It has a refractive index of 1.564 . It is a clear colorless to light yellow liquid . It is soluble in water at 40 g/L (20 ºC) .科学研究应用

合成和反应

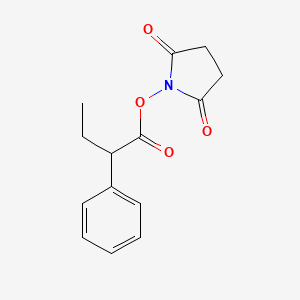

2-噻吩甲醇,5-(二氟甲基)-,是噻吩的衍生物,噻吩是一种含硫杂环,在有机合成中表现出显著的多功能性。噻吩在开发具有广泛生物活性的化合物中至关重要,包括抗菌、抗癌和抗寄生虫活性。它们的电子性质也使它们在用于场效应晶体管、太阳能电池和发光二极管等应用的有机材料中具有价值。噻吩衍生物(包括卤代变体,如 2-噻吩甲醇,5-(二氟甲基)-)的合成和功能化对于创造新颖的材料和药物至关重要。这涉及各种合成方法,包括亲电芳香取代和金属催化的交叉偶联反应,以引入赋予目标化合物所需性质的官能团 (Xuan,2020)。

生物活性和药物设计

噻吩衍生物作为药物设计中的关键支架,由于其结构灵活性和可进行各种化学修饰的能力,提供了一系列生物活性。例如,在具有抗炎和抗癌特性的几种药物中发现了含噻吩的分子。如 2-噻吩甲醇,5-(二氟甲基)- 中的二氟甲基的引入,可以通过影响它们的电子分布和代谢稳定性来增强这些分子的生物活性。这使得它们成为开发具有改进的疗效和安全性特征的新药的有希望的候选者 (Ostrowski,2022)。

环境和材料应用

噻吩衍生物的环境应用延伸到它们在生物降解过程中的使用以及作为材料科学中的组分。例如,基于噻吩的化合物因其在污染物的微生物降解中的潜力而被研究,表明它们在环境修复工作中的作用。此外,噻吩衍生物独特的光学和电子特性使其适用于制造先进材料,包括聚合物和有机半导体,这些材料对于光子和电子器件至关重要。2-噻吩甲醇,5-(二氟甲基)- 中的二氟甲基可以改变这些性质,可能导致性能增强的材料 (Kropp & Fedorak,1998)。

安全和危害

2-Thiophenemethanol is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed . It should be handled with protective gloves/protective clothing/eye protection/face protection .

作用机制

Target of Action

The primary targets of (5-(Difluoromethyl)-2-thienyl)methanol are currently unknown. This compound is a derivative of thiophene, which is a heterocyclic compound with a five-membered ring containing four carbon atoms and one sulfur atom

Mode of Action

Without specific information on the primary targets of (5-(Difluoromethyl)-2-thienyl)methanol, it’s challenging to provide a detailed explanation of its mode of action. It’s worth noting that difluoromethylation processes, which involve the formation of a bond between a carbon atom and a difluoromethyl group (cf2h), have been studied extensively . These processes can lead to significant changes in the chemical properties of the resulting compounds, potentially affecting their interactions with biological targets.

Biochemical Pathways

Difluoromethylation processes can lead to the formation of various types of bonds, including c(sp), c(sp2), c(sp3), o, n, or s bonds . These processes can potentially affect a wide range of biochemical pathways, depending on the specific targets of the compound.

Pharmacokinetics

For instance, fluorinated compounds are often used in drug design due to their ability to enhance the metabolic stability, bioavailability, and lipophilicity of therapeutic agents .

Result of Action

It’s worth noting that compounds containing a difluoromethyl group can exhibit a wide range of biological activities, depending on their specific chemical structures and targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. Factors such as temperature, pH, and the presence of other chemicals can affect the stability of (5-(Difluoromethyl)-2-thienyl)methanol and its interactions with its targets . .

属性

IUPAC Name |

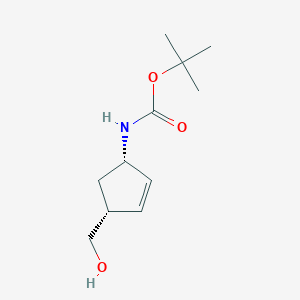

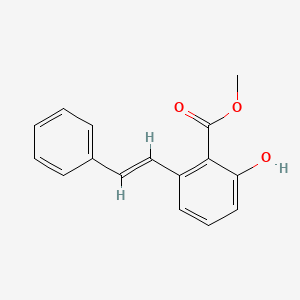

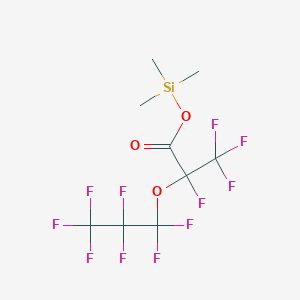

[5-(difluoromethyl)thiophen-2-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2OS/c7-6(8)5-2-1-4(3-9)10-5/h1-2,6,9H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBNLKWMMSQRXFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C(F)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide](/img/structure/B3105319.png)

![Thiazolo[3,2-a]indole-9-carboxylic acid](/img/structure/B3105362.png)